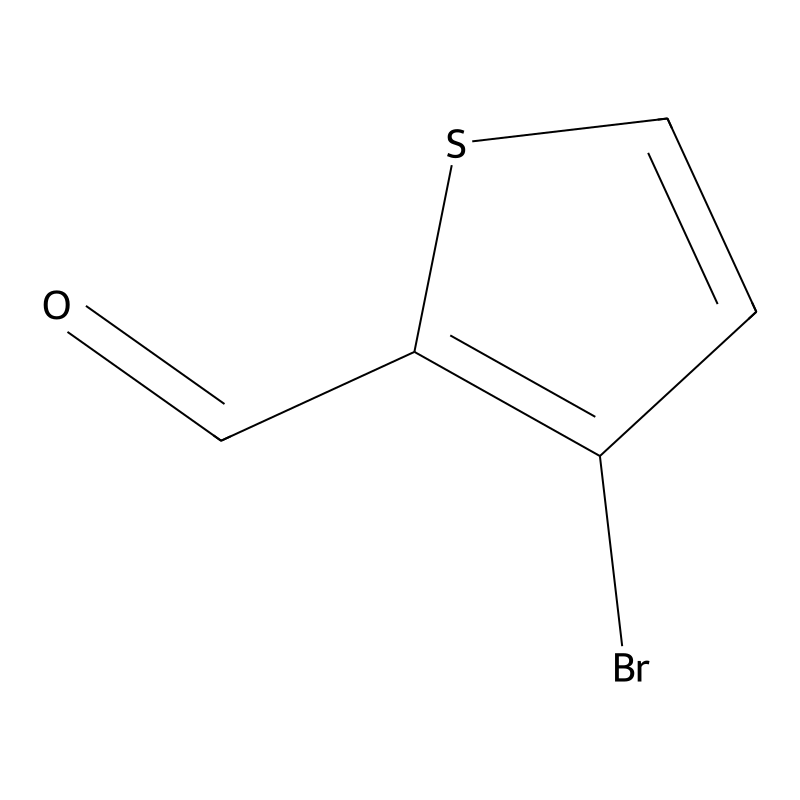

3-Bromothiophene-2-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Bromothiophene-2-carboxaldehyde is an organic compound containing a thiophene ring, a bromine atom, and a formyl group (CHO). It is a valuable intermediate in the synthesis of various heterocyclic compounds, due to its reactive functional groups. Several research studies have described the synthesis and characterization of 3-Bromothiophene-2-carboxaldehyde using different methods, such as Vilsmeier-Haack formylation, [] and palladium-catalyzed cross-coupling reactions. [] These studies also report the characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, ]

Applications in Medicinal Chemistry:

-Bromothiophene-2-carboxaldehyde has been explored as a potential building block for the synthesis of novel bioactive molecules with diverse therapeutic applications. Research suggests its potential in developing:

- Antimicrobial agents: Studies have investigated the synthesis of 3-bromothiophene-2-carboxaldehyde derivatives with potential antibacterial and antifungal activities. [, ]

- Anticancer agents: Research explores the development of 3-bromothiophene-2-carboxaldehyde-based compounds with potential antitumor properties. []

- Anti-inflammatory agents: Studies have explored the synthesis of derivatives with potential anti-inflammatory activity. []

3-Bromothiophene-2-carboxaldehyde is an organic compound with the molecular formula and a molecular weight of 191.05 g/mol. It is characterized by a bromine atom attached to a thiophene ring, which is further substituted with a carboxaldehyde group at the 2-position. This compound appears as a yellow-brown liquid or low-melting solid and has a melting point range of 24-25 °C and a boiling point of approximately 92 °C at 5 mmHg . Its structure features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties.

- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The bromine atom on the thiophene ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

- Condensation Reactions: This compound can also participate in condensation reactions, forming larger heterocyclic compounds or polymers .

Research indicates that 3-Bromothiophene-2-carboxaldehyde exhibits notable biological activity. It has been studied for its potential anti-cancer properties, showing efficacy in inhibiting cancer cell proliferation in vitro. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry . Additionally, it has been reported to have inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 3-Bromothiophene-2-carboxaldehyde can be achieved through several methods:

- Bromination of Thiophene Derivatives: Starting from thiophene or its derivatives, bromination can be performed to introduce the bromine atom at the 3-position, followed by formylation to add the carboxaldehyde group.

- Lithiation and Electrophilic Quenching: Another method involves lithiation of bromothiophenes followed by reaction with electrophiles such as carbonyl compounds to yield the desired aldehyde .

- Direct Synthesis from Thiophene: The compound can also be synthesized directly from thiophene via multi-step reactions involving bromination and subsequent functionalization .

3-Bromothiophene-2-carboxaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Biological Research: The compound is utilized in studies aimed at understanding its biological effects and potential therapeutic applications .

Interaction studies involving 3-Bromothiophene-2-carboxaldehyde have highlighted its role in modulating biological pathways. For instance:

- Cytochrome P450 Inhibition: It has shown inhibitory effects on specific cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions .

- Cellular Mechanisms: Research has explored how this compound interacts with cellular targets, influencing pathways related to cancer cell growth and apoptosis .

Several compounds share structural similarities with 3-Bromothiophene-2-carboxaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Bromothiophene-3-carboxylic acid | C5H4BrO2 | 0.80 | Contains a carboxylic acid instead of an aldehyde |

| 5-Bromothiophene-3-carboxylic acid | C5H4BrO2 | 0.75 | Bromine substitution at the 5-position |

| 4-Bromothiophene-3-carbaldehyde | C5H4BrOS | 0.60 | Different substitution pattern on the thiophene ring |

| 5-Methylthiophene-3-carbaldehyde | C6H6OS | 0.56 | Methyl group instead of bromine |

| 2-Bromobenzo[b]thiophene-3-carbaldehyde | C10H7BrOS | 0.58 | Incorporates a benzene ring into the structure |

These compounds exhibit varying degrees of biological activity and chemical reactivity, contributing to their distinct roles in organic synthesis and medicinal chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant